
1-Bromo-3-methylbutane
Overview
Description
It is a colorless liquid that is slightly soluble in water but highly soluble in organic solvents . This compound is primarily used in organic synthesis as a source of the butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-methylbutane can be synthesized through the reaction of 3-methyl-1-butanol with hydrobromic acid (HBr) in the presence of sulfuric acid (H2SO4). The reaction proceeds via an SN2 mechanism, where the hydroxyl group of the alcohol is replaced by a bromine atom .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors where 3-methyl-1-butanol is reacted with a brominating agent such as phosphorus tribromide (PBr3) or thionyl bromide (SOBr2). These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-methylbutane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Nucleophilic Substitution (SN2): This reaction occurs with strong nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination (E2): In the presence of strong bases like potassium tert-butoxide (t-BuOK), this compound can undergo elimination to form alkenes.
Major Products:
Substitution: The major products include alcohols, nitriles, and ethers, depending on the nucleophile used.
Elimination: The major product is 3-methyl-1-butene.
Scientific Research Applications
Scientific Research Applications
1-Bromo-3-methylbutane is utilized in various scientific research applications, primarily due to its reactivity as an alkyl halide.
Synthesis of Organic Compounds
- Pyrrole Derivatives : It is commonly used in the synthesis of 1-(3-methylbutyl)pyrrole, a compound of interest in medicinal chemistry for its potential biological activities .
- Pentyl Peroxy Radical Production : This compound is instrumental in generating pentyl peroxy radicals through direct photolysis. These radicals are crucial for studying reaction mechanisms and radical chemistry .
Analytical Chemistry
- Extraction Solvent : this compound serves as an effective extraction solvent for determining polycyclic aromatic hydrocarbons (PAHs) in water samples. This application employs liquid-liquid microextraction techniques combined with gas chromatography-mass spectrometry (GC-MS), which enhances the sensitivity and efficiency of PAH detection .
Environmental Applications
A study demonstrated the effectiveness of this compound as a low toxic dispersive liquid-liquid microextraction solvent for extracting PAHs from water samples. The method showed improved recovery rates compared to traditional extraction methods, highlighting its utility in environmental monitoring .
Catalysis Research
Research on palladium nanoparticles functionalized with ligands derived from this compound has indicated that the methyl group influences the steric interactions and colloidal stability of these catalysts. This finding is significant for developing more efficient catalytic systems in organic synthesis .
Safety and Handling Considerations
This compound is classified as a flammable liquid and poses various health hazards:
- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.
Proper safety measures should be taken when handling this compound, including using personal protective equipment (PPE) such as gloves and goggles, and ensuring adequate ventilation in the workspace .
Mechanism of Action
The primary mechanism of action for 1-bromo-3-methylbutane involves nucleophilic substitution reactions. The bromine atom, being a good leaving group, is replaced by a nucleophile, resulting in the formation of a new chemical bond. This mechanism is crucial in organic synthesis for constructing complex molecules .
Comparison with Similar Compounds
1-Bromobutane: Similar in structure but lacks the methyl group at the third carbon.
2-Bromo-2-methylpropane: Contains a tertiary carbon bonded to the bromine atom, making it more reactive in elimination reactions.
1-Bromo-2-methylpropane: Similar but with the bromine atom on the second carbon.
Uniqueness: this compound is unique due to its specific structure, which provides a balance between reactivity and stability. Its branched structure makes it less prone to elimination reactions compared to its linear counterparts, allowing for more controlled substitution reactions .
Biological Activity
1-Bromo-3-methylbutane, with the chemical formula CHBr and CAS number 107-82-4, is an alkyl halide that has garnered attention for its biological activity and potential health effects. This compound is primarily used in organic synthesis but has also been studied for its toxicological properties and environmental impact.
- Molecular Weight : 151.05 g/mol
- IUPAC Name : this compound
- Synonyms : Isoamyl bromide, isopentyl bromide
- Solubility : Not miscible or difficult to mix in water
Toxicological Profile
This compound exhibits a range of toxicological effects, particularly concerning human health and environmental safety:
- Acute Toxicity :
-
Chronic Effects :
- Prolonged exposure can lead to respiratory issues, including asthma-like symptoms due to reactive airways dysfunction syndrome (RADS), which may persist long after exposure has ceased .
- There is currently no evidence to suggest carcinogenic properties, as it has not been tested for cancer effects in animals .
Environmental Impact
This compound is classified as hazardous to aquatic environments, posing risks of long-term adverse effects on aquatic organisms. Its flammability and potential to release toxic fumes upon combustion further complicate its environmental profile .
Applications in Research
The compound has been utilized in various research applications, including:
- Synthesis of Organic Compounds : It serves as a reagent in the production of other chemicals, such as 1-(3-methylbutyl)pyrrole and pentyl peroxy radicals through direct photolysis .
- Analytical Chemistry : Employed as an extraction solvent for determining polycyclic aromatic hydrocarbons in water samples using liquid-liquid microextraction combined with gas chromatography-mass spectrometry .
Case Studies and Research Findings
Several studies have investigated the biological activity and safety profile of this compound:
- Respiratory Health Study : A study highlighted that individuals exposed to high levels of this compound reported persistent respiratory symptoms consistent with RADS. The research emphasized the need for stringent exposure limits in occupational settings .
- Aquatic Toxicity Assessment : Research conducted on the aquatic toxicity of halogenated compounds indicated that this compound significantly affects aquatic life, necessitating careful handling and disposal practices to mitigate environmental risks .
- Chemical Reactivity Analysis : Investigations into its reactivity revealed that low-molecular-weight haloalkanes like this compound are highly flammable and can react dangerously with metals, underscoring the importance of proper storage conditions away from oxidizing agents .
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for determining the molecular structure of 1-bromo-3-methylbutane, and how should data be interpreted?
- Methodological Answer : Use NMR spectroscopy to identify characteristic peaks:
- ¹H NMR : A triplet (~3.4 ppm) for the CH₂Br group, a multiplet (~1.5-1.7 ppm) for the CH₂ adjacent to the branching methyl group, and a doublet (~0.9 ppm) for the terminal CH₃ groups.
- ¹³C NMR : A carbon signal at ~30-35 ppm for the C-Br group and ~20-25 ppm for the methyl carbons.
- IR spectroscopy : Confirm C-Br stretching at ~500-600 cm⁻¹. Cross-reference with computational data (e.g., InChIKey
YXZFFTJAHVMMLF-UHFFFAOYSA-N
) to validate assignments .
Q. What is the typical synthetic procedure for preparing this compound in laboratory settings?
- Methodological Answer : Perform free-radical bromination of 3-methylbutane (isopentane) using N-bromosuccinimide (NBS) under UV light. Alternatively, use SN2 substitution by reacting 3-methyl-1-butanol with HBr in concentrated sulfuric acid. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and purify via fractional distillation (boiling point: 120–121°C) .
Q. How does the steric environment of this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The branched methyl group adjacent to the bromine creates steric hindrance, favoring SN1 mechanisms in polar protic solvents (e.g., ethanol/water mixtures) due to carbocation stabilization. For SN2 pathways, use polar aprotic solvents (e.g., DMSO) and strong nucleophiles (e.g., NaOAc), but expect slower kinetics compared to linear alkyl bromides .
Q. What are the critical physical properties (e.g., solubility, boiling point) of this compound relevant to experimental design?
- Methodological Answer :
- Solubility : Miscible with ethanol and ether; low water solubility (0.02 g/100 mL at 16.5°C). Use phase-separation techniques for aqueous workups.
- Boiling point : 120–121°C; ensure distillation setups avoid thermal decomposition.
- Density : 1.21 g/cm³ at 15°C; calibrate pipettes for volumetric accuracy .
Advanced Research Questions
Q. How can computational chemistry tools (e.g., QSPR, DFT) predict the environmental mobility and bioaccumulation potential of this compound?
- Methodological Answer :
- Calculate log P (estimated 2.16) and BCF (bioconcentration factor: ~32) using QSPR models to assess bioaccumulation risk.
- Estimate Koc (soil organic carbon partition coefficient: ~240) to predict soil mobility. Validate with experimental biodegradation data, noting discrepancies (e.g., incomplete degradation in activated sludge systems despite structural similarity to biodegradable alkanes) .
Q. What strategies optimize reaction conditions for synthesizing disulfides from this compound using Na₂S₂O₃·5H₂O in DMSO?
- Methodological Answer :
- Use a 3-hour reaction time at 50–60°C with a 1:2.5 molar ratio of this compound to Na₂S₂O₃.
- Monitor yield via GC-MS and optimize by adding catalytic KI to enhance nucleophilicity. Achieve ~86% yield under these conditions .
Q. How can contradictions in biodegradation data for this compound be resolved?
- Methodological Answer :
- Conduct OECD 301F respirometry tests to measure CO₂ evolution. Compare with structurally similar compounds (e.g., 2-methylbutane, which degrades in 12 days in activated sludge).
- Address discrepancies by analyzing microbial consortia diversity or testing alternative matrices (e.g., marine sediment vs. freshwater sludge) .
Q. What are the challenges in synthesizing macrocyclic ligands (e.g., salen complexes) using this compound as a precursor?
- Methodological Answer :
- The bulky methyl group limits conformational flexibility during cyclization. Mitigate this by using templating agents (e.g., uranyl ions) to pre-organize intermediates.
- Characterize products via X-ray crystallography and cyclic voltammetry to confirm macrocycle formation and metal coordination .
Q. How can isotopic labeling (e.g., deuterated derivatives) of this compound aid in mechanistic studies?
- Methodological Answer :
Properties
IUPAC Name |
1-bromo-3-methylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-5(2)3-4-6/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZFFTJAHVMMLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br | |
Record name | 1-BROMO-3-METHYLBUTANE | |
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DSSTOX Substance ID |
DTXSID7059353 | |
Record name | Butane, 1-bromo-3-methyl- | |
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Molecular Weight |
151.04 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
1-bromo-3-methylbutane appears as a colorless liquid. Slightly soluble in water and denser than water. Vapors are heavier than air., Colorless liquid; [Merck Index] | |
Record name | 1-BROMO-3-METHYLBUTANE | |
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Record name | 1-Bromo-3-methylbutane | |
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Boiling Point |
120-121 °C | |
Record name | 1-BROMO-3-METHYLBUTANE | |
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Flash Point |
-6 °C | |
Record name | 1-Bromo-3-methylbutane | |
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Solubility |
Miscible with alcohol and ether, In water, 196 mg/L at 16.5 °C | |
Record name | 1-BROMO-3-METHYLBUTANE | |
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Density |
1.210 g/cu cm at 15 °C | |
Record name | 1-BROMO-3-METHYLBUTANE | |
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Vapor Pressure |
34.6 [mmHg], 34.6 mm Hg at 25 °C | |
Record name | 1-Bromo-3-methylbutane | |
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Color/Form |
Colorless liquid | |
CAS No. |
107-82-4 | |
Record name | 1-BROMO-3-METHYLBUTANE | |
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Record name | 1-BROMO-3-METHYLBUTANE | |
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Melting Point |
-112 °C | |
Record name | 1-BROMO-3-METHYLBUTANE | |
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